An In-Depth Technical Guide to 2'-Methoxy-4'-(trifluoromethoxy)acetophenone
An In-Depth Technical Guide to 2'-Methoxy-4'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Specialty Chemical Intermediates
As a Senior Application Scientist, it is understood that the successful incorporation of novel building blocks into a synthetic workflow hinges on a comprehensive understanding of their chemical behavior. This guide is dedicated to providing an in-depth technical overview of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone, a compound of increasing interest in the fields of medicinal chemistry and materials science. The strategic placement of the methoxy, acetyl, and trifluoromethoxy groups on the aromatic ring presents a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures.
This document moves beyond a simple recitation of facts. It is designed to provide a causal understanding of the compound's properties and reactivity, empowering researchers to make informed decisions in their experimental design. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and reproducibility.
Core Chemical Identity and Physicochemical Properties
2'-Methoxy-4'-(trifluoromethoxy)acetophenone is a substituted aromatic ketone. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group creates a unique electronic environment on the phenyl ring, influencing its reactivity and the properties of its derivatives.
dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=bold];
} Figure 1: Chemical Structure of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-methoxy-4-(trifluoromethoxy)phenyl)ethan-1-one | - |
| CAS Number | 886500-08-9 | [1] |
| Molecular Formula | C₁₀H₉F₃O₃ | [1] |
| Molecular Weight | 234.17 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 53-55 °C | [2][3] |
| Boiling Point | 262.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of acetophenones is most classically achieved via a Friedel-Crafts acylation.[4] For 2'-Methoxy-4'-(trifluoromethoxy)acetophenone, the logical precursor is 1-methoxy-3-(trifluoromethoxy)benzene. The methoxy group is a strong activating, ortho-, para- directing group, while the trifluoromethoxy group is a deactivating, meta- directing group. In this case of competing directing effects, the powerful activating nature of the methoxy group will dominate the regiochemical outcome of the electrophilic aromatic substitution. Therefore, acylation is expected to occur at the positions ortho and para to the methoxy group. Given that the position para to the methoxy group is occupied by the trifluoromethoxy group, the primary site of acylation will be the ortho position.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
} Figure 2: Proposed Friedel-Crafts Acylation Workflow for Synthesis.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a well-reasoned adaptation of standard Friedel-Crafts procedures for electron-rich aromatic compounds.[4]
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The reaction is carried out under an inert atmosphere of nitrogen or argon.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.
-
Formation of Acylium Ion: Acetyl chloride (1.05 equivalents) is added dropwise to the stirred suspension. The mixture is stirred at 0°C for 15-30 minutes to allow for the formation of the electrophilic acylium ion.
-
Substrate Addition: A solution of 1-methoxy-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR:
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet system. The proton at C3' (ortho to both the methoxy and acetyl groups) will likely be the most deshielded. The protons at C5' and C6' will also show characteristic splitting patterns.
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Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet is expected around δ 2.5-2.7 ppm.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethoxy group (C4') and the carbon of the trifluoromethoxy group itself will show characteristic quartets due to coupling with the fluorine atoms.
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Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
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Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.
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Infrared (IR) Spectroscopy (Predicted)
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.
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C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the methoxy and trifluoromethoxy groups will be present, typically in the 1250-1000 cm⁻¹ region.
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C-F Stretch: Strong absorption bands associated with the C-F bonds of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ range.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed.
Mass Spectrometry (MS)
A documented synthesis of a related compound that was subsequently converted to the target molecule reported a mass spectrometry result of m/z 238 [M+NH₄]⁺ under Desorption Chemical Ionization (DCI) with ammonia.[1] This corresponds to the ammonium adduct of the molecule (M = 234.17 g/mol ), confirming its molecular weight. Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 234 would be expected. Common fragmentation patterns would likely involve the loss of the acetyl group (•CH₃, 15 Da) leading to a prominent peak at m/z = 219, and cleavage of the methoxy group.
Analytical Chromatography
Purity assessment and reaction monitoring can be effectively performed using standard chromatographic techniques.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
} Figure 3: General Analytical Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC) Method (General Protocol)
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic system has strong absorbance, such as 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (General Protocol)
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
Injector: Split/splitless injector at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Potential Applications in Drug Discovery and Agrochemicals
While specific biological activity data for 2'-Methoxy-4'-(trifluoromethoxy)acetophenone is not extensively published, the trifluoromethoxy group is a well-recognized "super-methoxy" group in medicinal chemistry.[5] It is significantly more lipophilic and metabolically stable than a simple methoxy group.[5] These properties often lead to improved pharmacokinetic profiles in drug candidates, including better membrane permeability and resistance to oxidative metabolism.[5]
Acetophenone derivatives are common scaffolds in the development of a wide range of therapeutic agents and agrochemicals.[6] Therefore, 2'-Methoxy-4'-(trifluoromethoxy)acetophenone is a promising building block for the synthesis of novel compounds with potential applications as:
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Enzyme Inhibitors: The acetophenone moiety can be a key pharmacophore for interacting with the active sites of various enzymes.
-
Receptor Ligands: The substituted phenyl ring can be tailored to fit into the binding pockets of G-protein coupled receptors (GPCRs) or other receptor families.
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Agrochemicals: The trifluoromethoxy group is known to enhance the biological activity and stability of pesticides and herbicides.[6]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions must be observed when handling 2'-Methoxy-4'-(trifluoromethoxy)acetophenone.
Hazard Identification:
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GHS Classification: Acute Toxicity, Oral (Category 4).
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Signal Word: Warning.
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Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2'-Methoxy-4'-(trifluoromethoxy)acetophenone is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern offers a combination of electronic and steric properties that can be exploited in the design of novel molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties, a reasoned approach to its synthesis and characterization, and important safety considerations. By understanding the fundamental chemical principles that govern its behavior, researchers can confidently and effectively incorporate this compound into their synthetic endeavors.
References
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abcr GmbH. AB212023 | CAS 886500-08-9. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1. [Link]
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
-
MDPI. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
WIPO Patentscope. WO/1998/058895 PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
- 1. 2'-METHOXY-4'-(TRIFLUOROMETHOXY)ACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. 2'-METHOXY-4'-(TRIFLUOROMETHOXY)ACETOPHENONE | 886500-08-9 [chemicalbook.com]
- 3. AB212023 | CAS 886500-08-9 – abcr Gute Chemie [abcr.com]
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- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
